5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
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Overview
Description
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (BMMPO) is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom and one bromine atom. It is a highly versatile compound with a wide range of applications in pharmaceuticals, agrochemicals, and other industries. In particular, it has recently been studied for its potential applications in scientific research, including as a potential drug target for cancer.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is not yet fully understood. However, it is believed that 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one binds to certain proteins in the cell, such as enzymes involved in the metabolism of drugs, and inhibits their activity. Additionally, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one may also interact with other proteins in the cell, such as those involved in the regulation of cell growth and death, and may induce apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one are not yet fully understood. However, it is believed that 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one may inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of enzymes involved in the metabolism of drugs. Additionally, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one may also have anti-inflammatory and antioxidant effects, as well as effects on the immune system.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one for lab experiments is its versatility. 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one can be synthesized using a variety of methods, and it can be used for a wide range of applications, including as a potential drug target for cancer. Additionally, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is relatively easy to obtain and is relatively inexpensive.
The main limitation of using 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one for lab experiments is that it is not yet fully understood. The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is not yet fully understood, and its biochemical and physiological effects are not yet fully understood. Additionally, the safety profile of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is not yet fully understood, and it is not yet known whether it is safe for human use.
Future Directions
Future research should focus on further elucidating the mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, as well as its biochemical and physiological effects. Additionally, future research should focus on determining the safety profile of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, as well as its potential applications in the treatment of cancer and other diseases. Furthermore, future research should focus on developing methods for the efficient synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, as well as methods for its efficient delivery to target cells. Finally, future research should focus on developing methods for the detection and quantification of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one in biological samples.
Synthesis Methods
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one can be synthesized using a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the formation of a Wittig salt. The Knoevenagel condensation involves the reaction of an aldehyde, such as benzaldehyde, with an active methylene compound, such as formaldehyde, to form a methylene bridge between the two molecules. The Biginelli reaction involves the reaction of an aldehyde, such as benzaldehyde, with an active methylene compound, such as ethylacetoacetate, to form a methylene bridge between the two molecules. The formation of a Wittig salt involves the reaction of a carbonyl compound, such as 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, with a phosphonium salt, such as triphenylphosphine, to form a Wittig salt.
Scientific Research Applications
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has been studied as a potential drug target for cancer. In particular, it has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to induce apoptosis (programmed cell death). It has also been studied for its ability to inhibit the growth of other types of cells, such as immune cells, which may be beneficial in the treatment of autoimmune diseases. Additionally, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, which may be beneficial in the treatment of drug-resistant cancers.
properties
IUPAC Name |
5-(bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUIXWZEMZSSDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569303 |
Source
|
Record name | 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
CAS RN |
121082-86-8 |
Source
|
Record name | 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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